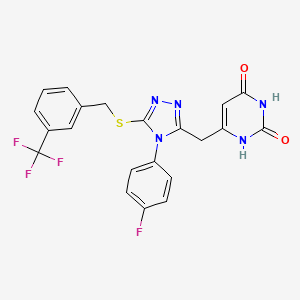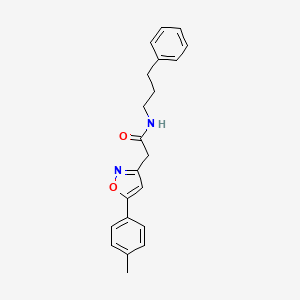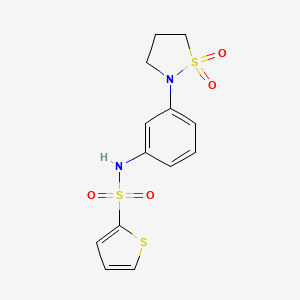
4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, also known as 4-Bromo-2-(4-fluorobenzyl)-1,2-dihydropyridazin-3(2H)-one, is a chemical compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular weight of 297.13 g/mol and a melting point of 107-109°C. It is an important synthetic intermediate and has been used in the synthesis of a variety of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Methodologies and Crystal Structures : The compound "4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one" does not directly appear in the literature but has structural analogs that have been synthesized and analyzed for their crystal structures. For example, the synthesis and crystal structure analysis of complexes such as [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] highlight the versatility of fluorobenzyl and bromobenzyl groups in coordination chemistry. These compounds exhibit unique crystal packing and intermolecular interactions, underscoring the role of the fluorobenzyl and bromobenzyl groups in affecting molecular conformation and stability (Jing & Img, 2003).
Anticorrosive Applications : An ionic liquid with a 4-fluorobenzyl component, specifically 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, has demonstrated significant anticorrosion efficiency for mild steel in acidic environments. This finding suggests the potential of 4-fluorobenzyl derivatives in developing green anticorrosive agents, with high inhibition efficiency and environmental compatibility (Bhaskaran et al., 2019).
Photophysical and Biological Applications
Photophysicochemical Properties : Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base demonstrates promising photophysical and photochemical properties. This compound's good solubility, adequate fluorescence, singlet oxygen production, and photostability suggest its potential as a photosensitizer in photodynamic therapy for cancer treatment. The presence of benzenesulfonamide derivatives, including 4-fluorobenzyl groups, contributes to these favorable characteristics (Öncül et al., 2022).
Antifungal and Anticancer Activities : Compounds featuring bromobenzyl and fluorobenzyl groups have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, the synthesis and evaluation of new pyridazin-3(2H)-one derivatives have shown potential as anticancer, antiangiogenic, and antioxidant agents. These studies indicate that the incorporation of fluorobenzyl groups into pyridazinone scaffolds can significantly influence biological activity, offering a route to novel therapeutic agents (Kamble et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-6-14-15(11(10)16)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSDORCJOYEXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)



![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)
![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)